molecular formula C9H10N2O2 B2388344 N-cyclopropyl-4-nitroaniline CAS No. 112033-47-3

N-cyclopropyl-4-nitroaniline

Cat. No. B2388344
Key on ui cas rn: 112033-47-3
M. Wt: 178.191
InChI Key: VTJZKYAGHWZYQC-UHFFFAOYSA-N
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Patent
US06379400B1

Procedure details

1-Fluoro-4-nitrobenzene (3.5 g, 24.8 mmoles) is refluxed for 5 hours with 8.1 g (0.14 moles) of cyclopropylamine. After that, the reaction product is poured onto 250 g of ice/water and the precipitate is filtered off. After recrystallization from ethanol, a yellow solid with a melting point of 126°-128° C. is obtained.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
250 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[CH:11]1([NH2:14])[CH2:13][CH2:12]1>>[CH:11]1([NH:14][C:2]2[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=2)[CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
8.1 g
Type
reactant
Smiles
C1(CC1)N
Step Two
Name
ice water
Quantity
250 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
After recrystallization from ethanol
CUSTOM
Type
CUSTOM
Details
a yellow solid with a melting point of 126°-128° C. is obtained

Outcomes

Product
Name
Type
Smiles
C1(CC1)NC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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